8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 8th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 8-methoxy-1-tetralone.
Reduction: The ketone group of 8-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as methylamine, and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Introduction of various functional groups replacing the methoxy group.
Scientific Research Applications
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a model compound in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methoxy and methyl groups, making it less lipophilic.
8-Methoxy-1-tetralone: Contains a ketone group instead of an amine, leading to different reactivity and applications.
3-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
Uniqueness
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its interactions with biological targets and its solubility in organic solvents, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8/h3-5,8,10H,6-7,13H2,1-2H3 |
InChI Key |
HKBXAVQHSBZACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC=C2OC)N |
Origin of Product |
United States |
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